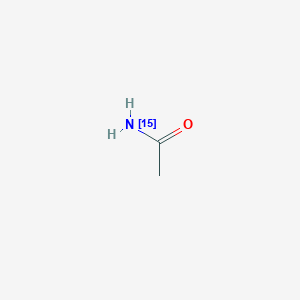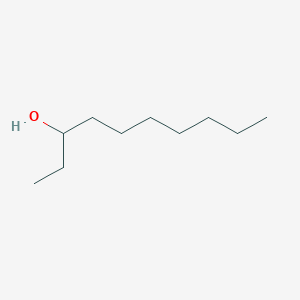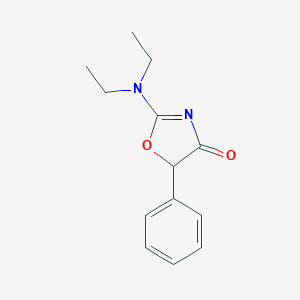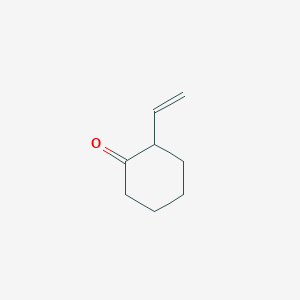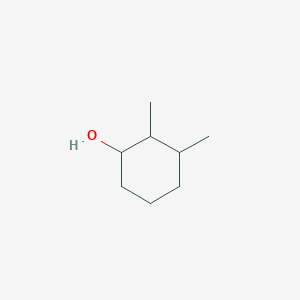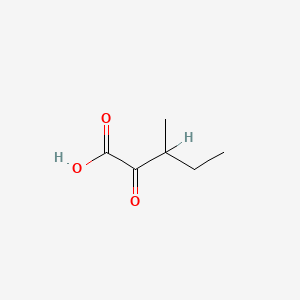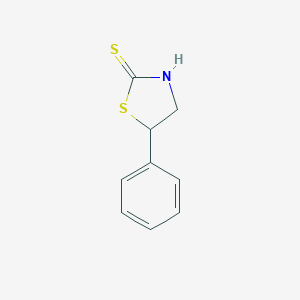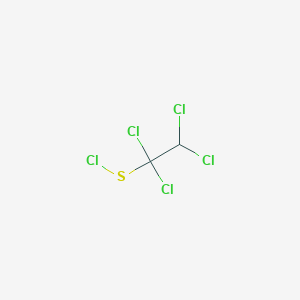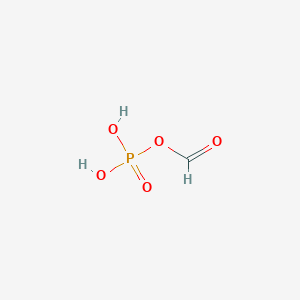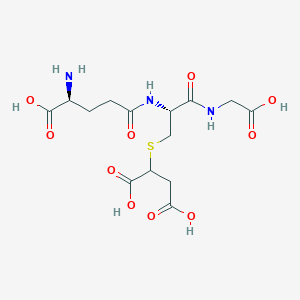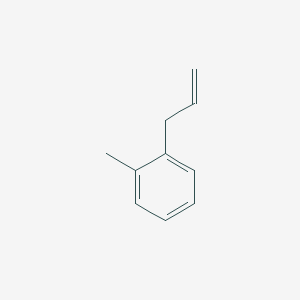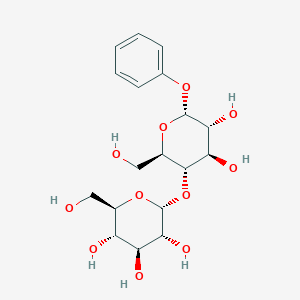![molecular formula C40H40N4O2 B075590 4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one CAS No. 1433-79-0](/img/structure/B75590.png)
4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one is a compound that belongs to the class of chromone-related pyrazole compounds These compounds are characterized by the presence of both chromone and pyrazole rings, which are known for their significant biological activities
Métodos De Preparación
The synthesis of 4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one typically involves the formation of chromone-pyrazole dyads. One common method includes the cyclodehydration and oxidative cyclization reactions. Another approach involves the 1,3-dipolar cycloaddition, condensation of hydrazines with α,β-unsaturated ketones, and the Knoevenagel reaction . These methods are designed to overcome limitations such as harsh conditions, limited substrate scope, and poor substituent tolerance.
Análisis De Reacciones Químicas
4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chromone derivatives, while reduction can yield pyrazole derivatives .
Aplicaciones Científicas De Investigación
4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one has a wide range of scientific research applications:
Chemistry: It is used as a versatile building block in organic synthesis, enabling the creation of novel bioactive compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one can be compared with other similar compounds, such as:
Chromone: A six-membered oxygen-containing heterocyclic compound known for its biological activities.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms, widely studied for its biological and chemical properties.
This compound is unique due to its dual chromone-pyrazole structure, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
1433-79-0 |
|---|---|
Fórmula molecular |
C40H40N4O2 |
Peso molecular |
608.8 g/mol |
Nombre IUPAC |
4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C40H40N4O2/c1-30-38(39(45)44(43(30)4)37-18-12-7-13-19-37)40(46,33-20-24-35(25-21-33)41(2)28-31-14-8-5-9-15-31)34-22-26-36(27-23-34)42(3)29-32-16-10-6-11-17-32/h5-27,46H,28-29H2,1-4H3 |
Clave InChI |
BWNUYVGJRXKHPE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)CC4=CC=CC=C4)(C5=CC=C(C=C5)N(C)CC6=CC=CC=C6)O |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)CC4=CC=CC=C4)(C5=CC=C(C=C5)N(C)CC6=CC=CC=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


